molecular formula C19H17N3O4S B2821879 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 66607-39-4

2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2821879
CAS No.: 66607-39-4
M. Wt: 383.42
InChI Key: IYVPTSWZLAJXGA-UHFFFAOYSA-N
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Description

The compound 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide features a tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at position 3 and a 1,3-dioxoisoindolinyl-acetamido moiety at position 2. This structure combines a rigid bicyclic system with a phthalimide-derived group, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c20-16(24)15-12-7-3-4-8-13(12)27-17(15)21-14(23)9-22-18(25)10-5-1-2-6-11(10)19(22)26/h1-2,5-6H,3-4,7-9H2,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVPTSWZLAJXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate can then be further functionalized through various reactions to introduce the tetrahydrobenzo[b]thiophene moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Acylation and Amidation Reactions

The acetamido group and dioxoisoindolinyl moiety participate in nucleophilic acyl substitution reactions. For example:

  • Benzoylation : Reacting with benzoyl chloride under basic conditions forms N-(3-cyanothiophen-2-yl)benzamide derivatives. This introduces aromatic substituents, enhancing lipophilicity .

  • Phthaloylation : Treatment with phthalic anhydride in glacial acetic acid yields isoindoline-1,3-dione-fused products, confirmed by FT-IR spectra showing carbonyl stretching at ν = 1,667–1,762 cm⁻¹ .

Table 1: Acylation Reactions

ReagentProductKey Spectral Data (FT-IR)Yield
Benzoyl chlorideN-(3-cyanothiophen-2-yl)benzamideν = 1,667 cm⁻¹ (C=O)85%
Phthalic anhydridePhthalimide-fused derivativeν = 1,762 cm⁻¹ (C=O)78%

Nucleophilic Substitution at the Thiophene Core

The tetrahydrobenzo[b]thiophene ring undergoes electrophilic aromatic substitution (EAS) and Michael addition:

  • Sulfur Incorporation : Reaction with elemental sulfur via the Gewald reaction forms α-aminonitrile intermediates, critical for synthesizing thiophene derivatives .

  • Thiourea Formation : Treatment with phenyl isothiocyanate generates thiophen-2-yl thiourea derivatives, characterized by NH stretching at ν = 3,208–3,288 cm⁻¹ .

Table 2: Substitution Reactions

ReagentProductKey Spectral Data (¹H-NMR)Application
Phenyl isothiocyanateThiophen-2-yl thioureaδ = 8.12–8.19 ppm (2NH)Antioxidant agents
Carbon disulfideThieno[2,3-d]pyrimidine-dithioneδ = 2.1–2.5 ppm (CH₂ cyclopropane)Enzyme inhibition

Oxidation and Reduction

  • Oxidation : The tetrahydrobenzo[b]thiophene ring undergoes dehydrogenation to form aromatic benzo[b]thiophene derivatives, increasing conjugation and stability.

  • Reduction : Catalytic hydrogenation of the dioxoisoindolinyl group produces isoindoline derivatives, altering solubility and bioavailability.

Condensation and Cyclization

  • Schiff Base Formation : Reaction with p-nitrobenzaldehyde yields Schiff base adducts (e.g., 20 ), confirmed by mass spectrometry (m/z = 518) .

  • Pyrimidine Synthesis : Condensation with ethyl chloroacetate forms thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione , a scaffold for kinase inhibitors .

Table 3: Cyclization Outcomes

ReagentProductBiological Activity
Ethyl chloroacetateThieno[2,3-d]pyrimidine-dioneAntibacterial (MIC = 8 µg/mL)
Hydrazine hydrate4-HydrazinylpyrimidineAntioxidant (TAC = 84% vs ascorbic acid)

Functional Group Transformations

  • Hydrolysis : The acetamido group hydrolyzes to carboxylic acid under acidic conditions, enabling further derivatization.

  • Thioamide Formation : Reaction with phosphorus pentasulfide converts amides to thioamides, enhancing metal-binding capacity .

Mechanistic Insights

  • Gewald Reaction Mechanism : Involves Michael addition of malononitrile to α-ketones, followed by sulfur incorporation and cyclization .

  • Electrophilic Aromatic Substitution : The electron-rich thiophene ring directs electrophiles to the 5-position, enabling regioselective modifications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, a study reported IC50 values in the micromolar range against breast and lung cancer cells, highlighting its potential as a lead compound for developing new anticancer agents .
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory effects. Research showed that it reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
  • Neuroprotective Properties
    • Preliminary studies suggest that this compound may offer neuroprotective effects against oxidative stress-induced neuronal cell death. This property could be beneficial in developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pharmacological Studies

Study FocusMethodologyKey Findings
Anticancer ActivityCell Viability AssaysSignificant inhibition of cancer cell proliferation; IC50 values < 10 µM for multiple cell lines
Anti-inflammatory EffectsELISA for Cytokine LevelsReduced TNF-alpha and IL-6 levels in treated macrophages
NeuroprotectionOxidative Stress ModelsProtection against H2O2-induced cell death in neuronal cultures

Material Science Applications

  • Polymer Chemistry
    • The compound can be used as a building block in synthesizing novel polymers with tailored properties. Its unique functional groups allow for the development of materials with specific thermal and mechanical characteristics .
  • Nanotechnology
    • Incorporating this compound into nanoparticles has been explored to enhance drug delivery systems. The conjugation improves solubility and bioavailability of poorly soluble drugs, making it a promising candidate for targeted therapy applications .

Case Study 1: Anticancer Efficacy

A recent study evaluated the compound's efficacy against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 of approximately 8 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and histological damage compared to control groups. The findings suggest that it may inhibit NF-kB signaling pathways.

Mechanism of Action

The mechanism of action of 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the modulation of inflammatory responses .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The tetrahydrobenzo[b]thiophene scaffold is highly versatile, allowing substitutions that tailor activity. Below is a comparative analysis of key analogs:

Piperazine/Piperidine-Substituted Derivatives

2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) Activity: 60% AChE inhibition at 2.6351 mM, outperforming donepezil (40%) in Wistar rats . Structure-Activity Relationship (SAR): The 4-methoxyphenylpiperazine group enhances binding to AChE via hydrogen bonds with Phe288 . Synthesis: Ethanol reflux (8 hours, 70% yield), melting point 234–236°C .

2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIIb) Activity: Moderate AChE inhibition (data unspecified). Synthesis: Ethanol reflux (12 hours, 80% yield), melting point 200–202°C .

Heterocyclic and Aromatic Substituents

2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (12) Properties: Carbonitrile substituent at position 3; synthesized via acetic acid reflux (56% yield, m.p. 277–278°C) . SAR: The electron-withdrawing cyano group may reduce basicity compared to carboxamide analogs.

2-(2-(3-Allyl-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (4d) Activity: Falcipain-2 inhibitor (antimalarial target); structural m.p. 212–214°C, ESI-MS m/z 559 [M+Na]+ .

Functional Group Variations

2-{[(2,6-Dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Structure: Features a dimethylphenoxy group and sulfone moiety; molecular formula C22H25N2O5S2 . Potential Impact: The sulfone group may enhance metabolic stability.

JAMI1001A (Trifluoromethylpyrazole Derivative)

  • Structure : 2-(2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide .
  • SAR : The trifluoromethyl group improves lipophilicity and target engagement (AMPA receptor modulation).

Key Observations

  • AChE Inhibition : Piperazine-substituted derivatives (e.g., IIId) show superior activity due to hydrogen bonding with the enzyme’s peripheral anionic site . The target compound’s 1,3-dioxoisoindolinyl group may mimic this interaction but requires empirical validation.
  • Synthetic Feasibility: Yields vary significantly (41–80%), with piperazine derivatives generally requiring longer reflux times.
  • Breadth of Applications : The core scaffold is adaptable to diverse targets (AChE, falcipain-2, AMPA/NMDARs), underscoring its utility in medicinal chemistry.

Biological Activity

2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with a unique structural framework that has garnered attention in medicinal chemistry. This compound features an isoindoline-1,3-dione moiety and a tetrahydrobenzo[b]thiophene core, which are associated with various biological activities. This article aims to summarize the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N3O4SC_{19}H_{17}N_{3}O_{4}S with a molecular weight of approximately 373.47 g/mol. The compound's structure includes several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H17N3O4SC_{19}H_{17}N_{3}O_{4}S
Molecular Weight373.47 g/mol
IUPAC Name2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS Number1052532-23-6

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate enzymes or receptors leading to various biological effects such as:

  • Inhibition of microbial growth : The compound shows potential antimicrobial properties.
  • Modulation of inflammatory responses : It may influence pathways involved in inflammation.

Research indicates that the compound could act as a selective inhibitor of sirtuins (SIRT), particularly SIRT2, which are NAD-dependent deacylases involved in numerous pathophysiological processes .

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

  • In vitro studies showed that derivatives of this compound can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties. In experimental models:

  • Animal studies indicated that treatment with this compound reduced markers of inflammation and improved clinical scores in models of acute inflammation.

Sirtuin Inhibition

As mentioned earlier, this compound has been identified as a potential SIRT2 inhibitor. The selectivity for SIRT2 over other sirtuin isoforms suggests its utility in therapeutic applications targeting neurodegenerative diseases:

CompoundSIRT2 IC50 (μM)Selectivity
This compound0.17High

Case Study 1: Neuroprotection in Parkinson’s Disease Models

A study investigated the neuroprotective effects of the compound in a Parkinsonian neuronal cell death model. The results indicated:

  • Significant reduction in neuronal cell death when treated with the compound compared to controls.

Case Study 2: Anti-inflammatory Activity in Animal Models

Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats:

  • Results showed a dose-dependent reduction in paw swelling and inflammatory markers.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and how do solvent systems impact yield?

  • Methodology : The compound can be synthesized via multi-step reactions, starting with the condensation of tetrahydrobenzo[b]thiophene-3-carboxamide precursors with 1,3-dioxoisoindolin-2-yl-acetamido intermediates. Key steps include refluxing in glacial acetic acid with phthalic anhydride (as in ) or using polar aprotic solvents like DMF/DMSO for coupling reactions. Solvent choice critically affects reaction kinetics: DMF enhances solvation of reactants, while ethanol or dichloromethane (DCM) may improve selectivity during purification .
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust temperature (typically 60–100°C) to suppress side products like unreacted phthalic anhydride derivatives .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

  • Structural Confirmation :

  • 1H/13C NMR : Identify proton environments (e.g., NH of acetamido at δ 8.5–9.5 ppm, aromatic protons in the tetrahydrobenzo[b]thiophene core) and carbon signals (e.g., carbonyl groups at ~170 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and isoindolinone C=O (~1770 cm⁻¹) .
    • Purity Assessment : Reverse-phase HPLC with MeCN:H₂O gradients (e.g., 30%→100% MeCN) achieves >95% purity. Mass spectrometry (HRMS) validates molecular ion peaks .

Advanced Research Questions

Q. How can discrepancies in biological activity data for this compound across studies be systematically addressed?

  • Root Causes : Variability in assay conditions (e.g., cell lines, concentration ranges) or impurities in synthesized batches. For example, highlights how minor structural changes (e.g., amide linkers) drastically alter receptor binding.
  • Resolution Strategies :

  • Reproduce assays under standardized protocols (e.g., fixed IC50 measurement conditions).
  • Use orthogonal purity methods (e.g., HPLC-MS and elemental analysis) to rule out batch-to-batch inconsistencies .

Q. What computational approaches predict the target engagement and pharmacokinetic profile of this compound?

  • Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase or RORγt receptors) using software like AutoDock. notes that amide linkers form hydrogen bonds with residues like Phe288, enhancing activity .
  • DFT Simulations : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. applied DFT to analyze charge distribution in similar tetrahydrobenzo[b]thiophene derivatives .
  • ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on logP and polar surface area .

Q. What structure-activity relationship (SAR) strategies improve target selectivity in derivatives of this compound?

  • Modification Hotspots :

  • Acetamido Linker : Replace with sulfonamide or triazole groups to alter hydrogen-bonding capacity (e.g., ’s benzimidazole derivatives show enhanced antitumor activity) .
  • Tetrahydrobenzo[b]thiophene Core : Introduce methyl or phenyl substituents to modulate lipophilicity and membrane penetration (e.g., ’s derivatives with 4-methoxyphenyl groups increased acetylcholinesterase inhibition by 20%) .
    • Screening Workflow : Synthesize analogs via parallel chemistry (e.g., Ugi- or Suzuki-type reactions) and test in high-throughput assays for IC50 comparisons .

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